Tert-butyl 4-cyclopentylpyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl 4-cyclopentylpyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyclopentylpyrrolidine-2-carboxylate typically involves the reaction of cyclopentylamine with tert-butyl 2-oxo-4-pyrrolidinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-cyclopentylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or cyclopentyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-cyclopentylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyclopentylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor by binding to an enzyme’s active site, preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-cyclopentylpyrrolidine-2-carboxylate is unique due to its cyclopentyl substitution, which imparts distinct steric and electronic properties compared to other tert-butyl substituted compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-cyclopentylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)12-8-11(9-15-12)10-6-4-5-7-10/h10-12,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQTSMWOKVWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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